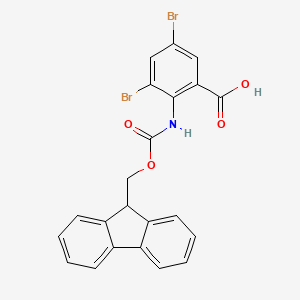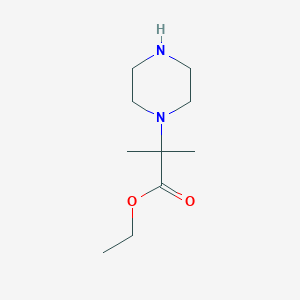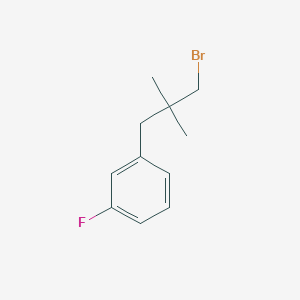
1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene typically involves the following steps:
Bromination of 2,2-dimethylpropylbenzene: This step involves the bromination of 2,2-dimethylpropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromo-2,2-dimethylpropyl)benzene.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
- 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)naphthalene
Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 2,2-dimethylpropyl group also adds steric hindrance, affecting its interactions with other molecules.
Propiedades
Fórmula molecular |
C11H14BrF |
|---|---|
Peso molecular |
245.13 g/mol |
Nombre IUPAC |
1-(3-bromo-2,2-dimethylpropyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 |
Clave InChI |
FZRUGECDGZHWQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=CC=C1)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


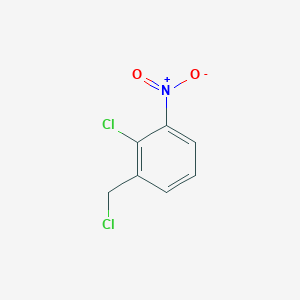
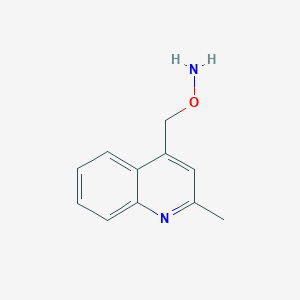

![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
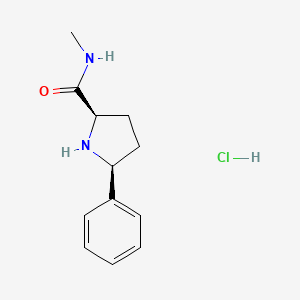
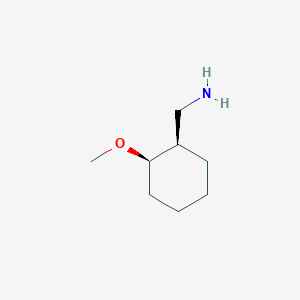


![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
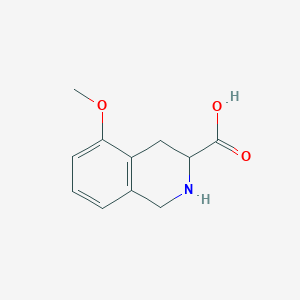
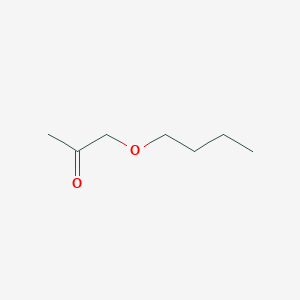
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
